![molecular formula C12H9F3N2O B2442797 6-méthyl-2-[4-(trifluorométhyl)phényl]pyrimidin-4(3H)-one CAS No. 125903-90-4](/img/structure/B2442797.png)
6-méthyl-2-[4-(trifluorométhyl)phényl]pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.
Applications De Recherche Scientifique
Anticancer Applications
The compound has shown significant promise as an anticancer agent. Its structural characteristics allow it to interact with biological targets, specifically protein kinases involved in cancer progression.
- Mechanism of Action : Research indicates that compounds with similar structures can inhibit cell proliferation and exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances interactions with biological targets, potentially improving efficacy against specific kinases or enzymes involved in cancer progression.
- Case Studies : Preliminary studies have demonstrated that 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol can inhibit certain enzymes related to tumor growth, indicating its potential as both an anticancer and anti-inflammatory agent. For instance, studies have shown that this compound can significantly reduce the viability of specific cancer cell lines through targeted inhibition of growth pathways.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It may inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response.
- Research Findings : Studies suggest that the compound's ability to modulate inflammatory responses could make it a candidate for treating conditions characterized by excessive inflammation. The unique chemical structure allows for interactions that may lead to reduced production of pro-inflammatory cytokines.
Chemical Intermediates in Synthesis
6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol serves as a valuable chemical intermediate in various synthetic processes.
- Synthetic Applications : The compound can be utilized in the synthesis of other biologically active molecules, including derivatives that may enhance therapeutic efficacy or reduce side effects. Its functional groups enable further chemical modifications that are crucial for developing new drugs .
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structure | Biological Activity | Potential Applications |
---|---|---|---|
6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol | Structure | Anticancer, Anti-inflammatory | Cancer therapy, Inflammatory diseases |
6-(Chloromethyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol | Structure | Anticancer | Targeted cancer treatments |
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | Structure | Cytotoxic effects on cancer cells | Drug development |
Mécanisme D'action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s molecular weight is321.2971 , which may influence its bioavailability and pharmacokinetics.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired pyrimidinone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one: This compound has similar structural features but includes additional chlorine atoms.
4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Another pyrimidine derivative with a trifluoromethyl group, but with different substituents.
Uniqueness
The uniqueness of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Activité Biologique
6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and in vitro studies.
Synthesis and Structural Characterization
The synthesis of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol involves several chemical reactions, typically starting from readily available pyrimidine precursors. The compound can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)aniline with appropriate pyrimidine derivatives under controlled conditions.
Key Reaction Steps:
- Formation of the Pyrimidine Core: The initial step involves the condensation of 4-(trifluoromethyl)aniline with a suitable carbonyl compound to form an intermediate.
- Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
- Hydroxylation: Finally, hydroxylation at the 4-position yields the target compound.
Biological Activity
The biological activity of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol has been investigated through various studies focusing on its cytotoxic effects against cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and A172 (glioblastoma). The IC50 values for these cell lines are indicative of its potency:
Cell Line | IC50 (µM) |
---|---|
HeLa | 32.21 |
K562 | 63.39 |
A172 | 50.00 |
These values suggest that 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol has a selective cytotoxic effect, with lower toxicity observed in normal cell lines such as HUVEC (human umbilical vein endothelial cells) .
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis: Flow cytometry studies have shown that treatment with the compound leads to increased annexin V staining, indicating early apoptosis in treated cells.
- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest at the G1 phase, contributing to its anticancer properties .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol significantly influences its biological activity:
- Trifluoromethyl Group: This group enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression.
- Hydroxyl Group: The hydroxyl group at position 4 contributes to hydrogen bonding interactions, potentially increasing the compound's solubility and bioavailability.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HeLa Cells: A study reported that treatment with 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol resulted in a significant reduction in cell viability, correlating with increased levels of apoptotic markers .
- Comparative Analysis with Other Pyrimidines: In comparative studies with other pyrimidine derivatives, this compound showed superior activity against resistant cancer cell lines, suggesting a unique mechanism that warrants further investigation .
Propriétés
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7-6-10(18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGEKCHBGWMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726821 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.